2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide
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Description
2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C23H19N7O and its molecular weight is 409.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.16510826 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
This compound’s primary target is cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation. It forms complexes with cyclins, promoting cell cycle progression from G1 to S phase. By inhibiting CDK2, our compound disrupts this cycle, impacting cell division and proliferation .
Mode of Action
The interaction between our compound and CDK2 occurs at the ATP-binding site within the kinase domain. By binding to this site, it prevents ATP from binding, inhibiting CDK2’s activity. Consequently, cell cycle progression stalls, leading to cell cycle arrest and reduced cell growth .
Biochemical Pathways
The affected pathways include:
- DNA Replication : CDK2 also participates in DNA replication, and its inhibition affects this process .
Pharmacokinetics
Let’s explore the compound’s ADME properties:
These properties influence bioavailability , determining how much of the compound reaches its target .
Action Environment
Environmental factors impact efficacy and stability:
Biochemical Analysis
Biochemical Properties
The compound 2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide has been shown to interact with various enzymes and proteins, particularly cyclin-dependent kinases (CDKs) . It has been found to inhibit CDK2, a key regulator of cell cycle progression . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
In cellular contexts, this compound has been found to have significant effects on cell function . It has been shown to inhibit the growth of various cell lines, including MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma), by interfering with cell signaling pathways and altering gene expression . It also impacts cellular metabolism, likely due to its interactions with key enzymes involved in these processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of CDK2, thereby inhibiting the enzyme’s activity . This leads to alterations in cell cycle progression and induces apoptosis within cells . The compound’s effects on gene expression are likely due to its interactions with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound has been found to be stable under experimental conditions, with no significant degradation observed . Long-term effects on cellular function have been observed in in vitro studies, with the compound showing sustained inhibitory effects on cell growth .
Dosage Effects in Animal Models
These effects often include increased efficacy at higher doses, but also the potential for increased toxicity .
Metabolic Pathways
Given its known interactions with CDK2, it is likely that it impacts pathways related to cell cycle regulation .
Transport and Distribution
Given its lipophilic nature, it is likely that it can readily cross cell membranes and distribute throughout the cell .
Subcellular Localization
Given its known interactions with CDK2, it is likely that it localizes to the nucleus where this enzyme is active .
Properties
IUPAC Name |
2-methyl-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O/c1-15-8-6-7-11-18(15)23(31)27-20-12-16(2)28-30(20)22-19-13-26-29(21(19)24-14-25-22)17-9-4-3-5-10-17/h3-14H,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXHGIBGPPRNAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.